molecular formula C24H38O6 B1238736 Ono-DI-004 CAS No. 87-71-8

Ono-DI-004

Cat. No.: B1238736
CAS No.: 87-71-8
M. Wt: 422.6 g/mol
InChI Key: KWRRIFVHVJWXPU-HVCOQRSISA-N
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Description

Overview of Prostaglandin (B15479496) E Receptor Subtypes (EP1-EP4) in Physiological and Pathophysiological Processes

The four EP receptor subtypes are distinguished by their amino acid sequences, ligand-binding profiles, and signal transduction pathways, which dictates their function in health and disease. frontiersin.org

EP1 Receptor: The EP1 receptor is coupled to Gq proteins, and its activation leads to an increase in intracellular calcium (Ca2+) concentrations. frontiersin.orgkuzumoto-clinic.net This pathway is often associated with the contraction of smooth muscle cells. nih.gov In the kidney, EP1 receptors are predominantly expressed in the collecting duct, where they inhibit sodium and water reabsorption, contributing to natriuresis. physiology.org The EP1 receptor has also been implicated in the control of impulsive behavior under stress and plays a role in the activation of the hypothalamic-pituitary-adrenal (HPA) axis. pnas.org In pathological contexts, EP1 receptor activation has been shown to have a toxic role in brain injury following intracerebral hemorrhage. nih.gov

EP2 Receptor: In contrast to EP1, the EP2 receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). kuzumoto-clinic.netnih.gov This signaling pathway typically induces vasodilation. frontiersin.org EP2 receptors are involved in regulating vascular reactivity and play a role in bone metabolism. physiology.orgoup.com Along with EP4, EP2 receptors are implicated in mediating immunosuppressive activities of PGE2 and can regulate cytokine production in macrophages. jci.org

EP3 Receptor: The EP3 receptor is the most complex of the subtypes due to the existence of multiple isoforms generated by alternative splicing. kuzumoto-clinic.netguidetopharmacology.org These isoforms can couple to different G proteins, primarily Gi, which inhibits adenylyl cyclase and decreases cAMP levels. nih.govnih.gov This leads to effects such as the enhancement of platelet aggregation and vasoconstriction. frontiersin.orgnih.gov The EP3 receptor is critical for the febrile response to endotoxins and, alongside EP1, is involved in HPA axis activation. pnas.org

EP4 Receptor: Similar to EP2, the EP4 receptor is coupled to Gs proteins and increases cAMP levels. frontiersin.orgkuzumoto-clinic.net It is involved in vasodilation and plays a significant role in both bone formation and resorption. frontiersin.orgpnas.org Studies have identified EP4 as the primary receptor mediating the bone-forming activity of PGE2. pnas.org The EP4 receptor also has protective effects in certain conditions, such as hepatic ischemia/reperfusion injury, where it downregulates proinflammatory cytokines and inhibits neutrophil accumulation. kuzumoto-clinic.net In human platelets, it contributes to the inhibition of platelet function. nih.gov

Table 1: Overview of Prostaglandin E Receptor Subtypes

Receptor Primary Signaling Pathway Key Physiological/Pathophysiological Roles
EP1 Gq-coupled; increases intracellular Ca2+ frontiersin.orgkuzumoto-clinic.net Smooth muscle contraction, natriuresis, HPA axis activation, neurotoxicity in ICH physiology.orgnih.govpnas.orgnih.gov
EP2 Gs-coupled; increases intracellular cAMP kuzumoto-clinic.netnih.gov Vasodilation, regulation of vascular reactivity, bone metabolism physiology.orgfrontiersin.orgoup.com
EP3 Gi-coupled; decreases intracellular cAMP nih.govnih.gov Vasoconstriction, platelet aggregation, febrile response, HPA axis activation frontiersin.orgpnas.orgnih.gov
EP4 Gs-coupled; increases intracellular cAMP frontiersin.orgkuzumoto-clinic.net Vasodilation, bone formation, inhibition of platelet function, hepatoprotection frontiersin.orgkuzumoto-clinic.netnih.govpnas.org

Significance of Selective Prostanoid Receptor Agonists in Elucidating Receptor Function

The development and use of selective agonists—compounds that preferentially bind to and activate a specific receptor subtype—have been indispensable for biomedical research. jci.org Given that PGE2 can bind to all four EP receptors, its systemic application can produce a complex mix of physiological responses that are difficult to interpret. kuzumoto-clinic.net For instance, PGE2 can either raise or lower blood pressure depending on which receptor subtype's effects predominate in a given vascular bed; it upregulates blood pressure via EP1 and EP3 receptors while downregulating it through EP2 and EP4 receptors. frontiersin.org

Selective agonists allow researchers to trigger a single, specific signaling pathway, thereby isolating the function of an individual receptor subtype. jci.orgpnas.org This pharmacological approach, often used in conjunction with genetic models like receptor-knockout mice, provides powerful tools for studying the biological importance of each receptor. frontiersin.orgjci.org By using a highly selective agonist for a specific EP receptor, scientists can determine its precise contribution to a biological process, such as inflammation, pain, blood pressure regulation, or bone metabolism. kuzumoto-clinic.netoup.compnas.org This has been crucial for confirming the roles of each receptor and for identifying potential therapeutic targets. For example, studies using a panel of selective EP agonists demonstrated that only the EP4 agonist could protect against hepatic ischemia/reperfusion injury, clarifying that PGE2's protective effect is mediated specifically through the EP4 receptor in this context. kuzumoto-clinic.net

Historical Context of Ono-DI-004 in EP1 Receptor Research

This compound, a 6-oxo PGE1 analog, was developed by Ono Pharmaceutical Co. as a selective agonist for the EP1 receptor. sigmaaldrich.compsu.edu Its introduction was a significant step forward in prostanoid research, as it provided a much more selective tool compared to previously used compounds. guidetopharmacology.org For instance, 17-phenyl trinor PGE2, which had been widely used as a standard EP1 agonist, also shows considerable agonist activity at the EP3 receptor, potentially confounding experimental results. physiology.orgguidetopharmacology.org this compound exhibits much greater selectivity for the EP1 receptor, allowing for a more precise investigation of its functions. guidetopharmacology.org

The availability of this compound has enabled researchers to pharmacologically distinguish the effects of EP1 activation from those of other EP receptors in various experimental models. It has been used in studies to probe the role of the EP1 receptor in diverse areas, including platelet function, vascular tone, and neuronal activity. nih.govnih.govpsu.edu For example, in studies on human intercostal arteries, this compound was used to confirm that the EP1 receptor was not involved in PGE2-induced vasoconstriction, which was instead mediated by the EP3 receptor. psu.edu In other research, pretreatment with this compound was shown to exacerbate excitotoxic lesions in the brain, supporting the role of EP1 in neurotoxicity. nih.gov These studies highlight how this compound has served as a critical chemical probe for defining the specific pathophysiological roles of the EP1 receptor. nih.govnih.gov

Table 2: Binding Affinity (Ki, nM) of Selected Agonists for EP Receptors

Compound EP1 EP2 EP3 EP4 Reference
This compound 2.2 1600 1200 >10000 oup.com
Ono-AE1-259 1200 1.9 1500 110 oup.com
Ono-AE-248 81 1400 0.83 2900 oup.com
Ono-AE1-329 530 11 22 1.1 oup.com
PGE2 3 2.9 0.35 0.61 oup.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87-71-8

Molecular Formula

C24H38O6

Molecular Weight

422.6 g/mol

IUPAC Name

4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]acetyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H38O6/c1-3-4-5-15(2)12-18(25)10-11-19-20(23(28)14-22(19)27)13-21(26)16-6-8-17(9-7-16)24(29)30/h10-11,15-20,22,25,27H,3-9,12-14H2,1-2H3,(H,29,30)/b11-10+/t15-,16?,17?,18+,19+,20+,22+/m0/s1

InChI Key

KWRRIFVHVJWXPU-HVCOQRSISA-N

SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)C2CCC(CC2)C(=O)O)O)O

Isomeric SMILES

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)C2CCC(CC2)C(=O)O)O)O

Canonical SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)C2CCC(CC2)C(=O)O)O)O

Synonyms

ONO-DI-004

Origin of Product

United States

Pharmacological Characterization and Molecular Mechanisms of Ono Di 004

Intracellular Signaling Pathways Modulated by EP1 Receptor Activation via Ono-DI-004

Cross-talk with Receptor Tyrosine Kinase Pathways

Interaction with Epidermal Growth Factor Receptor (EGFR) Signaling

Treatment of cells, such as human cholangiocarcinoma (CCLP1) and hepatocellular carcinoma (Hep3B) cells, with this compound has been shown to induce phosphorylation of EGFR. nih.govnih.govdeepdyve.com This phosphorylation is a key event in the activation of the EGFR pathway, which plays a crucial role in cell proliferation, survival, and invasion. The effect of this compound on EGFR phosphorylation is comparable to that observed with prostaglandin (B15479496) E2 (PGE2), the endogenous ligand for EP receptors. nih.govnih.gov

Furthermore, research indicates that this compound treatment enhances the physical association or binding of EGFR to the EP1 receptor and the non-receptor tyrosine kinase c-Src. nih.govresearchgate.net This molecular complex formation between EP1, EGFR, and c-Src appears to be a critical step in the EP1 receptor-mediated transactivation of EGFR. Inhibition of EGFR tyrosine kinase activity using specific inhibitors like AG1478 and PD153035 has been shown to block the downstream effects induced by this compound, further supporting the involvement of EGFR signaling in the compound's mechanism of action. nih.govnih.gov

Role of c-Src and Akt Phosphorylation

The activation of EGFR by this compound through the EP1 receptor is closely linked to the activation of downstream signaling molecules, notably c-Src and Akt. Treatment with this compound has been observed to increase the phosphorylation of Akt. nih.govresearchgate.net Akt, also known as Protein Kinase B, is a serine/threonine-specific protein kinase that plays a central role in various cellular processes, including cell survival, growth, and metabolism. mdpi.com The phosphorylation of Akt is indicative of its activation.

The transactivation of EGFR by the EP1 receptor, as induced by this compound, involves c-Src. nih.gov c-Src is a non-receptor tyrosine kinase that can interact with and regulate the activity of various receptor tyrosine kinases, including EGFR. mdpi.commdpi.com this compound treatment enhances the binding of EGFR to c-Src, suggesting that c-Src acts as a mediator in the EP1-EGFR signaling axis. nih.govresearchgate.net Inhibition of c-Src activity has been shown to affect signaling pathways downstream of EP1 and EGFR, highlighting its importance in this cascade. researchgate.net The increased Akt phosphorylation observed with this compound treatment is blocked by EGFR tyrosine kinase inhibitors, indicating that Akt activation occurs downstream of EGFR transactivation. nih.gov This suggests a signaling pathway where this compound activates EP1, leading to EP1-mediated transactivation of EGFR involving c-Src, which subsequently results in the phosphorylation and activation of Akt.

Involvement of Cyclic AMP (cAMP) and Protein Kinase A (PKA)

The involvement of cyclic AMP (cAMP) and Protein Kinase A (PKA) in the signaling pathways activated by this compound appears to be context-dependent and may not represent a primary or direct coupling mechanism for the EP1 receptor compared to other EP receptor subtypes. While cAMP and PKA are central components of signaling cascades initiated by some G protein-coupled receptors (GPCRs), including certain EP receptors (specifically EP2 and EP4 which primarily couple to Gs and increase cAMP), the EP1 receptor is primarily known to couple to Gq proteins, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). nih.govfrontiersin.orgkyoto-u.ac.jp

Studies comparing the effects of different EP receptor agonists have shown that while EP2 and EP4 agonists effectively increase intracellular cAMP levels and activate PKA-dependent pathways, this compound (an EP1 agonist) does not consistently demonstrate a significant direct effect on increasing cAMP or activating PKA in various cell types. arvojournals.orgatsjournals.orgphysiology.org For instance, in studies examining intraocular pressure reduction or VEGF release, this compound had little to no effect, unlike EP2 and EP4 agonists which act via cAMP/PKA. arvojournals.orgatsjournals.org

However, there is some evidence suggesting potential indirect interactions or context-specific effects. One study in HEK-293T cells co-expressing EP1 and dopamine (B1211576) D1 receptors found that this compound enhanced cAMP production induced by D1 receptor agonists. kyoto-u.ac.jp This effect was mediated through Gβγ subunits and the adenylyl cyclase isoform AC7, suggesting a modulatory role of EP1 activation on other GPCR-mediated cAMP signaling rather than a direct EP1-Gs-cAMP coupling. kyoto-u.ac.jp

Based on the available research, the primary signaling pathway activated by this compound via the EP1 receptor does not appear to directly or significantly involve the canonical Gs-coupled cAMP/PKA cascade. Its influence on cAMP signaling, if any, might be indirect or dependent on the presence and interaction with other signaling systems.

Regulation of Src Kinase and Matrix Metalloproteinase-9 Signaling

This compound, through its action on the EP1 receptor, has been implicated in the regulation of Src kinase and subsequently, pathways involving matrix metalloproteinase-9 (MMP-9). Src kinase is a key downstream effector in the signaling cascade initiated by EP1 receptor activation and subsequent EGFR transactivation. nih.govmdpi.com

Activation of the EP1 receptor by agonists like this compound has been shown to lead to the phosphorylation and activation of Src kinase. researchgate.net Src kinase, once activated, can influence various cellular processes, including cell adhesion, migration, and the degradation of the extracellular matrix. mdpi.comoncotarget.com

One significant downstream target regulated by Src kinase is Matrix Metalloproteinase-9 (MMP-9). MMP-9 is an enzyme involved in the breakdown of the extracellular matrix, a process crucial for tissue remodeling, but also for pathological processes like cancer cell invasion and metastasis. nih.gov Research indicates a link between PGE2, EP1 receptor activation, and the regulation of MMP-9. PGE2 can promote EGFR activation through the activation of MMP-2 and MMP-9, which subsequently involves the Src signaling pathway. mdpi.com While the direct effect of this compound on MMP-9 expression or activity is not as extensively documented as its effects on EGFR and Src, the established link between EP1 activation, Src kinase activation, and the role of Src in regulating MMP-9 secretion researchgate.netnih.govresearchgate.net suggests that this compound could indirectly influence MMP-9 signaling via the EP1-Src axis. Studies have shown that inhibition of Src kinase activity can suppress the secretion of MMP-9 by cancer cells. nih.govresearchgate.net Therefore, by activating Src kinase, this compound, through the EP1 receptor, likely contributes to the signaling pathways that regulate MMP-9 activity, potentially impacting processes like cell invasion and tissue degradation.

Here is a summary of some research findings related to this compound's molecular interactions:

Compound/ReceptorInteraction/EffectCell Type/ModelKey OutcomeSource
This compound (EP1 Agonist)Induces EGFR phosphorylationHuman cholangiocarcinoma (CCLP1) cellsIncreased phosphorylated EGFR. nih.govdeepdyve.com
This compound (EP1 Agonist)Enhances binding of EGFR to EP1 receptor and c-SrcHuman cholangiocarcinoma (CCLP1) cellsIncreased formation of EP1/EGFR/c-Src complex. nih.govresearchgate.net
This compound (EP1 Agonist)Increases Akt phosphorylationHuman cholangiocarcinoma (CCLP1) cellsIncreased phosphorylated Akt, blocked by EGFR inhibitors. nih.govresearchgate.net
This compound (EP1 Agonist)Induces EGFR phosphorylationHuman hepatocellular carcinoma (Hep3B) cellsIncreased phosphorylated EGFR. nih.gov
This compound (EP1 Agonist)Enhances cAMP production (with D1 agonists)HEK-293T cells (co-expressing EP1 and D1)Facilitated D1 receptor-induced cAMP production via Gβγ and AC7. kyoto-u.ac.jp
This compound (EP1 Agonist)Affects Src kinase phosphorylationNot explicitly specified in snippet for direct effect, but linked via EP1EP1R activation linked to Src kinase phosphorylation. researchgate.net
This compound (EP1 Agonist)Little or no effect on IOP reductionMouse eyesDid not significantly reduce intraocular pressure compared to EP2/EP4 agonists. arvojournals.org
This compound (EP1 Agonist)Did not enhance iNOS mRNA expressionIsolated ileal resident macrophagesUnlike EP2 and EP4 agonists, did not increase iNOS mRNA expression. physiology.org

Investigation of Ono Di 004 in Preclinical Disease Models and Biological Systems Research

Role in Nociception and Pain Pathways

Ono-DI-004 has been instrumental in elucidating the role of the EP1 receptor in the modulation of pain signals at both the spinal and peripheral levels.

Research has shown that the EP1 receptor plays a significant role in spinal hyperexcitability. nih.gov When applied topically to the spinal cord of rats, this compound was found to induce a state of hypersensitivity in spinal cord neurons that process sensory input from the knee joint. nih.gov This effect mimics the neuronal changes typically observed during joint inflammation. nih.gov The application of this compound led to enhanced responses to both innocuous and noxious mechanical pressure on the knee. nih.govjneurosci.org Furthermore, it caused an expansion of the neuron's receptive field, which initially was confined to the knee, to also include the ankle and even the paw. nih.govjneurosci.org This demonstrates that activation of spinal EP1 receptors by this compound can produce a pattern of hyperexcitability, a key component of central sensitization. nih.gov Studies in both healthy and neuropathic rats have confirmed that this compound has a facilitatory effect on the nociceptive response within the central nervous system. nih.gov

Table 1: Effect of Spinal Application of this compound on Neuronal Response

Condition Initial Receptive Field Receptive Field After this compound Neuronal Response to Pressure
Pre-application Knee Joint Only nih.gov Expanded to Ankle and Paw nih.gov Baseline response to innocuous and noxious stimuli nih.gov
Post-application N/A Expanded to Ankle and Paw nih.gov Increased responses to both innocuous and noxious stimuli nih.gov

The development of inflammatory pain involves the sensitization of both peripheral and central nociceptive neurons, a process to which prostaglandins (B1171923) like PGE2 are major contributors. nih.gov As a selective EP1 receptor agonist, this compound has been used to study this phenomenon. nih.gov Activation of the EP1 receptor is linked to the sensitization of nociceptive neurons, which are specialized sensory neurons that detect painful stimuli. mdpi.com This sensitization is characterized by an increased responsiveness of these neurons to stimuli. mdpi.com Studies have demonstrated that this compound facilitates nociceptive reactions, contributing to the understanding of how EP1 receptor activation leads to sensitization in both normal and neuropathic pain states. nih.gov Research using this compound has helped to confirm that the EP1 receptor is a key player in propagating neuronal sensitization at both peripheral and central sites. nih.govnih.gov

Dorsal root ganglion (DRG) neurons are primary sensory neurons that transmit pain signals from the periphery to the central nervous system. nih.govkenhub.com Preclinical studies on cultured mouse DRG neurons have shown that this compound plays a role in their sensitization. nih.gov Specifically, this compound was found to significantly potentiate capsaicin-activated currents in these neurons. nih.govniph.go.jp This potentiation was comparable to the effect observed with PGE2 itself. nih.gov This finding highlights a peripheral mechanism where EP1 receptor activation by compounds like this compound can sensitize TRPV1 channels, which are critical in the sensation of heat and pain, on DRG neurons. nih.gov

Table 2: Potentiation of Capsaicin-Activated Currents in DRG Neurons

Compound Fold Increase in Current (Mean ± SEM) Statistical Significance (p-value)
PGE2 3.36 ± 0.68 nih.gov < 0.05 vs. control nih.gov
This compound 3.30 ± 0.68 nih.gov < 0.05 vs. control nih.gov

Sensitization of Peripheral and Central Nociceptive Neurons

Contribution to Neurobiological Processes

Beyond its role in pain, the EP1 receptor, as studied through the application of this compound, is implicated in other critical neurobiological events such as excitotoxicity.

Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. It is a key mechanism in brain injury.

Research in mouse models has investigated the role of the EP1 receptor in excitotoxic brain injury induced by N-methyl-D-aspartate (NMDA), a glutamate receptor agonist. nih.govoup.com These studies found that pretreatment with the EP1 receptor agonist this compound aggravated the brain injury caused by NMDA injection. nih.govoup.com Specifically, this compound was shown to increase the volume of the NMDA-induced lesion in the striatum of wildtype mice. nih.govoup.com This effect suggests that activation of the EP1 receptor contributes to and propagates neurotoxicity, potentially making it a factor in the outcomes of excitotoxic neuronal damage. nih.gov

Table 3: Effect of this compound on NMDA-Induced Lesion Volume in Mice

Treatment Group Lesion Volume (% of NMDA-control)
NMDA Control 100% nih.govoup.com
NMDA + this compound 128.7 ± 12.0% nih.govoup.com

Excitotoxicity and Brain Injury Research

Impact on Intracerebral Hemorrhage (ICH) Progression

Research in mouse models of intracerebral hemorrhage (ICH) has demonstrated that the activation of the prostaglandin (B15479496) E2 receptor EP1 plays a detrimental role in the progression of brain injury. nih.govstarship.org.nz The use of this compound, a selective EP1 receptor agonist, has been instrumental in elucidating this toxic role. In studies involving ICH induced by collagenase, autologous blood, or thrombin, the activation of the EP1 receptor by agonists like this compound was found to exacerbate several key indicators of injury progression. nih.govstarship.org.nzeurekalert.org

Specifically, in middle-aged male mice with collagenase-induced ICH, EP1 receptor activation led to worse outcomes, including increased brain injury, brain edema, cell death, and more severe neurobehavioral deficits. nih.govstarship.org.nz These findings suggest that the signaling pathway initiated by the activation of the EP1 receptor contributes negatively to the cascade of events following a hemorrhagic stroke. nih.gov The toxic effects are believed to be mediated through mechanisms involving Src kinases and the matrix metalloproteinase-9 (MMP-9) signaling pathway. nih.goveurekalert.org Activation of EP1R was shown to increase Src kinase phosphorylation and MMP-9 activity, which are associated with the breakdown of the blood-brain barrier and other secondary injury mechanisms. nih.gov

Influence on Neuroinflammation and Neuronal Degeneration in Brain Injury Models

The activation of the EP1 receptor by this compound has been shown to significantly influence neuroinflammation and neuronal degeneration in preclinical models of brain injury. nih.gov In the context of intracerebral hemorrhage, EP1 receptor activation exacerbates both neuroinflammation and neuronal degeneration. nih.govstarship.org.nz This was observed in mouse models where the administration of an EP1 agonist worsened these pathological processes. nih.gov The EP1 receptor is primarily expressed in neurons and axons, and its activation contributes to a toxic cascade involving increased oxidative stress and white matter injury. nih.gov

Further studies using an excitotoxic brain injury model, where injury is induced by N-methyl-D-aspartate (NMDA), support the neurotoxic role of the EP1 receptor. researchgate.netnih.gov In these experiments, pretreatment with this compound aggravated the brain lesion caused by NMDA injection. nih.gov The findings indicated a significant increase in lesion volume, demonstrating that EP1 receptor activation facilitates neurotoxicity. researchgate.netnih.gov

Table 1: Effect of this compound on NMDA-Induced Brain Lesion Volume

Treatment GroupLesion Volume (% of Control)
NMDA Control100%
NMDA + this compound128.7% ± 12.0%

This table summarizes the percentage increase in lesion volume in mice pretreated with this compound compared to a control group receiving only an NMDA injection. Data sourced from studies on excitotoxic brain injury. researchgate.netnih.gov

Behavioral Modulation Studies

Effects on Stress-Induced Impulsive Behavior

The role of the EP1 receptor in modulating impulsive behavior has been investigated using this compound in mouse models. nih.gov Specifically, in a model of stress-induced impulsivity using electric-shock-induced fighting, pharmacological activation of the EP1 receptor by this compound was found to suppress impulsive actions. nih.gov

Wild-type mice treated with this compound showed a significant, dose-dependent prolongation in the latency to the first fighting episode when subjected to electric shock. nih.gov Furthermore, the agonist also reduced the total number and the total duration of fighting events during the observation period. nih.gov These results indicate that the PGE2-EP1 signaling pathway is involved in controlling impulsive behaviors that arise under stressful conditions. nih.gov

Influence on Ambulation, Rearing, and Grooming in Behavioral Assays

The influence of this compound on general motor and exploratory behaviors has been assessed using the open-field test in mice. nih.gov In this assay, intracerebroventricular injection of this compound did not produce a significant effect on ambulation, meaning it did not alter the total distance traveled by the mice. nih.gov

However, the compound did have a discernible impact on other behaviors. Treatment with this compound was observed to suppress the rates of both rearing (vertical exploration) and grooming. nih.gov These findings suggest that while pharmacological activation of the EP1 receptor in the brain does not impair general locomotor activity, it does reduce specific exploratory and self-care behaviors. nih.gov

Table 2: Summary of this compound Effects in Behavioral Assays

Behavioral ParameterEffect of this compound
Stress-Induced FightingSuppressed
AmbulationNo Significant Effect
RearingSuppressed
GroomingSuppressed

This table outlines the observed effects of this compound on various behaviors in mouse models. nih.gov

Epilepsy and Seizure Modulation Research

Potentiation of Pentylenetetrazole (PTZ)-Induced Seizures

In research focused on epilepsy, the EP1 receptor agonist this compound has been shown to potentiate seizures induced by the chemical convulsant pentylenetetrazole (PTZ) in mice. nih.govresearchgate.net Systemic administration of this compound exacerbated the effects of PTZ, providing evidence for the role of the EP1 receptor in promoting neuronal hyperexcitability. nih.govnih.gov

Mice that received the EP1 agonist spent more time in seizures compared to control groups. nih.gove-century.us Electroencephalogram (EEG) analysis revealed that while this compound did not alter the onset time of seizures, it significantly increased the mean amplitude of the ictal traces during a seizure event. nih.gove-century.us Furthermore, the compound was found to worsen the PTZ-induced reduction of Na+, K+-ATPase activity in both the cerebral cortex and the hippocampus. nih.govresearchgate.net This enzyme is crucial for maintaining the resting membrane potential in neurons, and its inhibition can lead to increased excitability. nih.gov Studies also demonstrated that co-administration of this compound could nullify the anticonvulsant effects of an EP1 receptor antagonist. nih.gov

Effects on Neuronal Excitability via Na+, K+-ATPase Activity

The Na+/K+-ATPase, an essential enzyme for neuronal function, maintains the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane. sdbonline.org These gradients are fundamental to establishing the resting membrane potential and underpin the excitability of neurons. sdbonline.orgnih.gov Research into the effects of the prostaglandin E2 (PGE2) EP1 receptor agonist, this compound, has revealed its influence on this critical enzyme's activity, particularly in the context of heightened neuronal excitability.

In a mouse model of pentylenetetrazole (PTZ)-induced seizures, systemic administration of this compound was found to potentiate the seizure activity. nih.gov This potentiation was linked to the compound's effect on Na+, K+-ATPase. While this compound administered alone did not alter the enzyme's activity, it significantly accentuated the PTZ-induced decrease in Na+, K+-ATPase activity in both the cerebral cortex and hippocampus. nih.gov Conversely, an EP1 receptor antagonist, ONO-8713, prevented the decrease in Na+, K+-ATPase activity caused by PTZ. nih.gov

This suggests that activation of the EP1 receptor by an agonist like this compound can contribute to conditions of neuronal hyperexcitability by exacerbating the inhibition of Na+, K+-ATPase. nih.gov The broader mechanism is supported by findings that PGE2, the endogenous ligand for EP1 receptors, can inhibit Na+, K+-ATPase activity in various tissues, including the rat hippocampus, through the EP1 receptor pathway. plos.orgufsm.br This inhibition is part of a signaling cascade that can involve protein kinase C (PKC). plos.orgnih.gov

Table 1: Effect of this compound on Na+, K+-ATPase Activity in a PTZ-Induced Seizure Model nih.gov
Brain RegionTreatment ConditionObserved Effect on Na+, K+-ATPase Activity
Cerebral CortexPTZ aloneSignificant Decrease
This compound + PTZAccentuated Decrease
HippocampusPTZ aloneSignificant Decrease
This compound + PTZAccentuated Decrease

Prostaglandin E2 Action on Dopamine (B1211576) D1 and D2 Receptor Signaling in the Striatum

Dopamine signaling in the striatum, which is crucial for motor control, motivation, and learning, is mediated by D1 and D2 receptors. researchgate.net Research has demonstrated that prostaglandin E2 (PGE2) acts on the EP1 receptor to amplify signaling through both of these dopamine receptor types. researchgate.net

Studies using striatal slices have shown that PGE2 is produced in response to stimulation of both D1 and D2 receptors. researchgate.net The functional significance of this process was highlighted in experiments where the inhibition of PG synthesis with indomethacin (B1671933) attenuated D1 agonist-induced phosphorylation of DARPP-32 at the Thr34 site—a key biochemical marker of D1 receptor activation. researchgate.netplos.org

Crucially, the addition of the selective EP1 agonist, this compound, to these PG-depleted striatal slices successfully restored the D1-stimulated phosphorylation of DARPP-32 in a concentration-dependent manner. nih.gov This finding pharmacologically establishes the involvement of the EP1 receptor in amplifying D1 receptor signaling. nih.gov These results indicate that PGE2 is formed following dopamine receptor stimulation and subsequently acts via the EP1 receptor to positively modulate both D1 and D2 signaling pathways within the striatum. researchgate.net

Involvement in Cancer Biology Research

Promotion of Human Cholangiocarcinoma Cell Growth and Invasion

This compound has been utilized in cancer research to investigate the role of the EP1 receptor in tumorigenesis, particularly in human cholangiocarcinoma, a highly malignant cancer of the biliary tree. nih.govplos.org Studies have shown that treatment with the EP1 receptor agonist this compound enhances the proliferation and invasion of human cholangiocarcinoma cells (CCLP1). nih.govplos.org This effect is similar to that induced by PGE2, the natural ligand for the EP1 receptor. nih.gov The pro-invasive and pro-proliferative effects induced by this compound could be attenuated by an EP1 receptor antagonist (ONO-8711) or by using small interfering RNA (siRNA) to suppress the EP1 receptor, confirming the specificity of the pathway. nih.govplos.org

Mechanisms of Tumor Cell Proliferation and Invasion

The molecular mechanisms by which this compound promotes cancer cell proliferation and invasion involve a sophisticated cross-talk between the EP1 receptor and the epidermal growth factor receptor (EGFR) signaling pathway. nih.govplos.org Treatment of cholangiocarcinoma cells with this compound was found to induce the phosphorylation of EGFR. nih.govplos.org This EP1 receptor-mediated transactivation of EGFR is a critical step that initiates downstream signaling cascades known to drive cancer progression.

Specifically, the activation of the EP1 receptor by this compound leads to enhanced binding of EGFR to the EP1 receptor and c-Src. nih.govplos.org This complex formation subsequently increases the phosphorylation of Akt, a key protein in a signaling pathway that regulates cell survival and proliferation. nih.govplos.org The activation of Akt by this compound was shown to be dependent on EGFR, as EGFR tyrosine kinase inhibitors blocked this effect. plos.org These findings reveal that the EP1 receptor, when stimulated by an agonist like this compound, hijacks the EGFR-Akt signaling axis to promote tumor cell growth and invasion. nih.govplos.org

Table 2: Signaling Pathway Interactions of this compound in Cholangiocarcinoma nih.govplos.org
Initiating EventKey Molecular InteractionDownstream EffectCellular Outcome
This compound binds to EP1 ReceptorEP1 Receptor transactivates EGFR (induces phosphorylation)Increased Akt phosphorylationEnhanced cell proliferation and invasion
This compound binds to EP1 ReceptorEnhanced binding of EGFR to EP1 and c-SrcActivation of Src-dependent pathwaysContributes to cell invasion and proliferation

Interactions with COX-2 and PGE2 Pathways in Carcinogenesis Models

The cyclooxygenase-2 (COX-2) enzyme and its product, prostaglandin E2 (PGE2), are strongly implicated in the development and progression of various cancers. sdbonline.org Research using this compound has helped elucidate a synergistic, positive feedback loop between the COX-2/PGE2 pathway and EGFR signaling in cholangiocarcinoma. nih.govplos.org

In these cancer models, elevated expression of COX-2 leads to increased production of PGE2, which then stimulates the EP1 receptor. plos.org As demonstrated with this compound, this stimulation of the EP1 receptor transactivates EGFR, promoting tumor growth. nih.govplos.org In a reciprocal manner, the activation of EGFR by its own ligands was found to increase COX-2 expression and PGE2 production. nih.govplos.org This creates a self-amplifying cycle where the COX-2/PGE2/EP1 axis and the EGFR pathway reinforce each other's pro-tumorigenic activity, leading to a synergistic promotion of cancer cell growth and invasion. nih.govplos.org

Impact on Immune and Inflammatory Responses

The EP1 receptor pathway, which is activated by this compound, also plays a role in modulating immune and inflammatory responses. Inflammation is a complex process involving numerous cell types and mediators, and the effects of PGE2 signaling can be context-dependent, sometimes promoting and sometimes resolving inflammation.

In studies involving human monocytes and murine macrophages, the EP1 agonist this compound was shown to significantly decrease the release of tumor necrosis factor-alpha (TNFα), a potent pro-inflammatory cytokine. This inhibitory effect on TNFα release was also observed when monocytes were co-incubated with activated platelets, a condition that normally induces TNFα. Interestingly, the mechanism by which EP1 activation reduces TNFα appears to be distinct from that of the EP2 receptor. While the anti-inflammatory effect of the EP2 agonist was dependent on IL-10, the effect of the EP1 agonist this compound was not, indicating the involvement of a different signaling pathway for TNFα suppression.

Modulation of Anti-Inflammatory Responses in Monocytes/Macrophages

Research into the immunomodulatory effects of this compound has revealed its ability to influence anti-inflammatory pathways in monocytes and macrophages. In co-cultures of human monocytes or murine bone marrow-derived macrophages (BMDM) with activated platelets, the activation of the EP1 receptor by this compound demonstrated a clear anti-inflammatory effect.

Specifically, in both human monocytes and murine macrophages, this compound was shown to block the release of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, that is induced by activated platelets. capes.gov.br This inhibitory effect on TNF-α release highlights a significant anti-inflammatory action mediated through the EP1 receptor. For instance, in murine BMDM, the EP1 agonist this compound was observed to decrease TNF-α release. capes.gov.br Similarly, in human monocytes, this compound completely blocked the platelet-induced TNF-α release. capes.gov.br

It is noteworthy that the mechanism of TNF-α suppression by EP1 activation appears to be distinct from that of other PGE2 receptor subtypes. While the anti-inflammatory effects of EP2 and EP4 receptor activation are mediated by an increase in interleukin-10 (IL-10) production, this compound did not stimulate the release of IL-10 from either human monocytes or murine macrophages. capes.gov.br This finding suggests that the EP1 receptor pathway modulates inflammatory responses through an IL-10-independent mechanism.

Cell TypeAgonistEffect on TNF-α Release (Platelet-Induced)Effect on IL-10 ReleaseReference
Human MonocytesThis compound (EP1)BlockedNo effect capes.gov.br
Murine MacrophagesThis compound (EP1)DecreasedNo effect capes.gov.br
Human MonocytesButaprost (EP2)BlockedIncreased capes.gov.br
Murine MacrophagesButaprost (EP2)DecreasedIncreased capes.gov.br
Murine MacrophagesL-902,688 (EP4)DecreasedIncreased capes.gov.br

Cross-Regulation of Prostaglandin E2 and Cytokines

The interplay between PGE2 and cytokines is a critical aspect of the inflammatory response. Studies utilizing this compound have helped to dissect the specific contribution of the EP1 receptor in this cross-regulation. As established, activated platelets release high amounts of PGE2, which in turn modulates cytokine production in immune cells like monocytes and macrophages. nih.gov

Influence on Th17 and Th1 Cell Expansion in Autoimmune Disease Models

The differentiation and expansion of T helper (Th) cells, particularly Th1 and Th17 lineages, are central to the pathogenesis of many autoimmune diseases. nih.govnih.govoup.com Prostaglandin E2 is known to have diverse effects on T cell function. researchgate.net Studies using selective agonists like this compound have been crucial for identifying the specific EP receptor pathways involved.

In the context of Th1 cell differentiation, research has shown that EP1 receptor activation can facilitate this process. One study demonstrated that the addition of this compound promoted the differentiation of naive CD8+ T cells into Tc1 cells, the cytotoxic counterparts of Th1 cells, under Th1-skewing conditions. nih.gov This suggests a role for EP1 signaling in promoting type 1 immune responses. Conversely, the same study found that this compound had an inhibitory effect on Th2 differentiation. nih.gov

Regarding Th17 cells, which are also implicated in autoimmunity, the role of PGE2 is complex. While some studies suggest PGE2 can promote human Th17 cell expansion via EP2 and EP4 receptors, the direct influence of EP1 activation is less clear. nih.gov However, research on the differentiation of inducible regulatory T cells (iTreg), which suppress effector T cell functions, found that PGE2 inhibits their development through EP2 and EP4 receptors. researchgate.netresearchgate.net this compound was used in these studies as a tool to confirm the specificity of the EP2 and EP4 receptor involvement, implying that the EP1 pathway is not directly engaged in this particular mechanism of iTreg inhibition. researchgate.netresearchgate.net

T Cell ProcessAgonistObserved EffectReference
Tc1 Differentiation (in vitro)This compound (EP1)Facilitated nih.gov
Th2 Differentiation (in vitro)This compound (EP1)Inhibited nih.gov
iTreg Differentiation (in vitro)This compound (EP1)No significant inhibition (implying lack of involvement) researchgate.netresearchgate.net

Gastrointestinal System Research

Modulation of Colonic Motility and Spontaneous Contractions

This compound has been utilized to investigate the role of EP1 receptors in regulating intestinal motility. Studies on the rat colon have shown that endogenous PGE2 is involved in generating and enhancing spontaneous, large-amplitude phasic contractions, often referred to as giant contractions (GCs). nih.gov

In experiments using mucosa-free longitudinal smooth muscle strips from the rat middle colon, the application of this compound, an EP1 agonist, was found to induce GC-like contractions and increase their frequency and amplitude. nih.gov This effect was also observed with an EP3 receptor agonist, and immunohistochemistry confirmed the expression of both EP1 and EP3 receptors on the longitudinal smooth muscle cells. nih.gov These findings suggest a direct action on the muscle cells, as the effects were insensitive to the neurotoxin tetrodotoxin. nih.gov

Further research on the murine ileum provided a more nuanced picture, revealing differential responses between the circular and longitudinal muscle layers. In this model, this compound had minimal effect on the circular muscle layer. However, it significantly increased the tone and phasic contractions in the longitudinal muscle layer, an effect mimicked by an EP3 agonist. physiology.org In contrast, a study focusing on the circular smooth muscle of the rat colon found that this compound did not reduce the frequency or amplitude of GCs, unlike EP2 and EP4 agonists which had an inhibitory effect. nih.gov

Tissue/ModelMuscle LayerEffect of this compound (EP1 Agonist)Reference
Rat Middle ColonLongitudinalInduced giant contraction-like activity; increased frequency and amplitude nih.gov
Rat Middle ColonCircularDid not reduce frequency or amplitude of giant contractions nih.gov
Murine IleumLongitudinalIncreased tone and phasic contractions physiology.org
Murine IleumCircularLittle effect physiology.org

Role in Gastric Mucosal Cell Apoptosis Inhibition (lack of direct involvement)

Prostaglandin E2 is known to have a protective effect on the gastric mucosa, partly by inhibiting apoptosis (programmed cell death) in gastric mucosal cells induced by irritants like ethanol (B145695). capes.gov.br To identify the specific receptor subtypes responsible for this cytoprotective action, studies have employed selective agonists, including this compound.

In a study using cultured guinea pig gastric mucosal cells, researchers found that while PGE2 itself suppressed ethanol-induced apoptosis, this effect was mediated through the EP2 and EP4 receptors. capes.gov.br The application of this compound, the selective EP1 agonist, did not suppress the ethanol-induced decrease in cell viability. capes.gov.br Furthermore, this compound failed to inhibit the activation of key apoptotic enzymes (caspase-3, -8, and -9) that were triggered by ethanol exposure. capes.gov.br These results strongly indicate that the EP1 receptor pathway, activated by this compound, is not directly involved in the anti-apoptotic and protective effects of PGE2 on gastric mucosal cells. capes.gov.br

Respiratory System Studies

The role of the EP1 receptor in the respiratory system has been explored in studies of pulmonary vasculature and inflammation. In human pulmonary arteries and veins, prostanoid receptors play a role in regulating vascular tone. A study investigating the effects of various EP receptor agonists found that this compound exhibited little to no vasoconstrictive activity in isolated human pulmonary veins, where the contractile response is associated with TP and EP1 receptors. nih.gov This suggests a limited functional role for EP1 receptor-mediated vasoconstriction in this specific tissue under the experimental conditions. nih.gov

In the context of lung inflammation, research using a mouse model of lipopolysaccharide (LPS)-induced acute pulmonary inflammation examined the effect of EP1 activation. The concomitant intranasal administration of this compound with LPS did not significantly alter the infiltration of neutrophils into the bronchoalveolar lavage fluid. researchgate.netnih.gov This finding suggests that direct activation of the EP1 receptor does not exert a significant pro-inflammatory effect in this model of acute lung injury. researchgate.netnih.gov

Furthermore, a study on human pulmonary microvascular endothelial cells investigated the production of interleukin-8 (IL-8), a potent pro-inflammatory chemokine. The application of this compound did not affect the expression or production of IL-8 by these cells. physiology.org This contrasts with the EP4 receptor agonist, which significantly increased IL-8 synthesis, indicating that the EP1 pathway is not involved in this particular pro-inflammatory signaling cascade in pulmonary endothelial cells. physiology.org

Effects on Airway Smooth Muscle Cell Migration

This compound, a selective agonist for the E-prostanoid (EP) 1 receptor, has been studied to determine its role in the migration of airway smooth muscle (ASM) cells, a key process in airway remodeling in diseases like asthma. Research on human ASM cells shows that this compound does not significantly influence their migratory behavior. ahajournals.orgemory.edu In in-vitro models, this compound did not affect the baseline migration of ASM cells. ahajournals.orgemory.edu

Furthermore, when migration was stimulated by platelet-derived growth factor (PDGF-BB), a potent chemoattractant, this compound did not inhibit this induced migration. ahajournals.orgemory.edu This is in contrast to agonists for the EP2 and EP4 receptors, which were found to significantly inhibit PDGF-BB-induced cell migration. ahajournals.orgemory.edu Studies also indicate that neither this compound nor another EP1 receptor agonist, SC19220, affected the proliferation of human ASM cells. plos.org The activation of the EP1 receptor with this compound also did not lead to the phosphorylation of heat shock protein 20 (HSP20), a process linked to the inhibition of ASM cell migration. emory.edu

Table 1: Effect of EP Receptor Agonists on PDGF-BB-Induced Airway Smooth Muscle Cell Migration An interactive data table summarizing the effects of various EP receptor agonists on induced ASM cell migration.

Compound Receptor Target Effect on PDGF-BB-Induced Migration Citation
This compound EP1 No significant inhibition ahajournals.orgemory.edu
ONO-AE1-259-01 EP2 Significant inhibition ahajournals.orgemory.edu
ONO-AE-248 EP3 No significant inhibition ahajournals.orgemory.edu

Role in Mucus Hypersecretion in the Nasal Epithelium (compared to other EP agonists)

The role of E-prostanoid receptor activation in regulating mucus production has been investigated in airway epithelial cells. In studies using normal human bronchial epithelial (NHBE) cells, the specific activation of the EP1 receptor with this compound had no effect on the secretion of MUC5AC, the primary gel-forming mucin in the airway. nih.gov This lack of effect was observed in both ciliated-enriched cells and goblet-enriched (mucus-producing) cells. nih.gov Similarly, this compound did not alter the expression of MUC5AC mRNA. nih.gov

This finding contrasts with the effects of other EP receptor agonists. The EP4 receptor agonist, ONO-AE1-329, was found to significantly increase both MUC5AC mRNA and secreted protein in goblet-enriched cells. nih.gov The EP2 agonist, ONO-AE1-259-01, showed a modest increase in MUC5AC mRNA in ciliated cells but did not affect secreted protein levels, while the EP3 agonist ONO-AE-248 had no effect on either mRNA or protein. nih.gov These results suggest that mucus hypersecretion in the airway epithelium is predominantly stimulated through the EP4 receptor, with the EP1 receptor pathway, targeted by this compound, not being directly involved in this process. nih.gov

Thermoregulation Research

Prostaglandin E2 (PGE2) is a key mediator of fever, and its effects are mediated by four receptor subtypes (EP1-EP4). nih.gov Research into the specific roles of these receptors has utilized selective agonists like this compound to parse their contributions to thermoregulation.

Studies involving intracerebroventricular injections in rats have shown that this compound, as a selective EP1 receptor agonist, induces a dose-dependent increase in core body temperature. nih.govresearchgate.net The time course of this hyperthermic response was similar to that induced by PGE2 itself, with a peak effect observed around 30 minutes after injection. nih.gov This suggests that the EP1 receptor is a significant contributor to the fever response. nih.gov In contrast, the EP4 receptor agonist ONO-AE1-329 caused a decrease in core body temperature, while the EP3 agonist ONO-AE-248 induced hyperthermia but with a delayed onset compared to PGE2 and this compound. nih.gov The EP2 agonist ONO-AE1-259-01 had no effect on core temperature. nih.gov These findings highlight the distinct and sometimes opposing roles of the different EP receptors in central thermoregulation. nih.gov

Research Methodologies and Experimental Models Employed with Ono Di 004

In Vitro Cellular Models

In vitro models, which involve studies conducted on microorganisms, cells, or biological molecules outside their normal biological context, have been extensively used to investigate the effects of Ono-DI-004. nih.govresearchgate.net These models offer a controlled environment to dissect specific cellular mechanisms.

Chinese Hamster Ovary (CHO) Cells for Receptor Binding Assays

Chinese Hamster Ovary (CHO) cells are a cornerstone in pharmacological research due to their robustness and suitability for genetic modification, making them ideal for expressing specific receptors for binding assays. nih.gov While direct studies detailing this compound binding assays specifically in CHO cells are not prevalent in the provided search results, the use of such cell lines for characterizing similar prostanoid receptors is a well-established practice. nih.govnih.gov These assays typically involve incubating the engineered cells expressing the receptor of interest with a radiolabeled or fluorescently tagged ligand. The binding affinity and selectivity of compounds like this compound for the EP1 receptor can then be quantified by measuring the displacement of the labeled ligand.

Cultured Dorsal Root Ganglion (DRG) Neurons for Electrophysiological Studies

Cultured dorsal root ganglion (DRG) neurons are a critical model for studying pain pathways, as they are the primary sensory neurons that transmit pain signals from the periphery to the central nervous system. biorxiv.orgplos.org Electrophysiological studies on these neurons, often using techniques like whole-cell patch-clamp recordings, allow researchers to measure changes in neuronal excitability. nih.gov The application of this compound to cultured rat DRG neurons has been documented, indicating its use in investigating the role of the EP1 receptor in modulating neuronal activity. niph.go.jp Such studies are crucial for understanding how EP1 receptor activation contributes to pain sensitization. Although detailed findings from these specific electrophysiological studies with this compound are not extensively outlined in the search results, the context suggests its use in probing the excitability of these sensory neurons. niph.go.jpbiorxiv.org

Human Cholangiocarcinoma Cell Lines (e.g., CCLP1) for Proliferation and Invasion Assays

Human cholangiocarcinoma cell lines, such as CCLP1, serve as vital in vitro models for cancer research, enabling the study of tumor growth, proliferation, and invasion. nih.govmdpi.comdovepress.com Research has shown that treatment of CCLP1 cells with the EP1 receptor agonist this compound enhances tumor cell proliferation and invasion. semanticscholar.org This effect was linked to the phosphorylation of the epidermal growth factor receptor (EGFR) and the subsequent activation of the Akt signaling pathway. semanticscholar.org Furthermore, the pro-invasive effects of this compound were attenuated by an EP1 receptor antagonist, ONO-8711, and by inhibitors of EGFR and Akt, highlighting a novel cross-talk between the EP1 receptor and EGFR signaling in promoting cancer progression. semanticscholar.org

Cell LineTreatmentObserved EffectAssociated Pathway
CCLP1This compoundIncreased cell proliferation and invasionEGFR phosphorylation, Akt activation
CCLP1This compound + ONO-8711Attenuated proliferation and invasionInhibition of EP1 receptor
CCLP1This compound + AG 1478/PD 153035Blocked Akt phosphorylationInhibition of EGFR tyrosine kinase

Gastric Mucosal Cells for Apoptosis Studies

Primary cultures of gastric mucosal cells are employed to investigate mechanisms of cell death and survival in the stomach lining. ajol.infonih.gov Studies have utilized this compound to explore the role of the EP1 receptor in ethanol-induced apoptosis of these cells. capes.gov.br In cultured guinea pig gastric mucosal cells, pre-incubation with this compound did not protect against ethanol-induced apoptosis. capes.gov.br This finding, in conjunction with results from other EP receptor agonists, suggests that the protective effects of prostaglandin (B15479496) E2 (PGE2) on gastric mucosal cells are not mediated through the EP1 receptor. capes.gov.br Instead, the EP2 and EP4 receptors appear to be the key players in this protective mechanism. capes.gov.br

Murine Macrophages and Human Monocytes for Cytokine Release Assays

Murine macrophages and human monocytes are key immune cells used in in vitro assays to study inflammatory responses, particularly the release of signaling molecules called cytokines. celentyx.comresearchgate.net In co-cultures of activated platelets and murine macrophages, the EP1 agonist this compound was found to almost completely inhibit platelet-induced tumor necrosis factor-alpha (TNFα) release. nih.gov Similarly, in human monocytes, this compound significantly decreased the release of TNFα. nih.gov However, unlike the EP2 agonist butaprost, this compound did not affect the release of the anti-inflammatory cytokine interleukin-10 (IL-10) from human monocytes. nih.gov This indicates that while EP1 activation can suppress pro-inflammatory cytokine release, it does so through a pathway independent of IL-10 induction in these cells. nih.gov

Cell TypeTreatmentEffect on TNFα ReleaseEffect on IL-10 Release
Murine MacrophagesThis compoundSignificant inhibitionNot specified
Human MonocytesThis compoundSignificant decreaseNo effect
Human MonocytesButaprost (EP2 agonist)Significant decreaseIncreased release

In Vivo Animal Models

In vivo animal models are essential for studying the complex physiological effects of compounds in a living organism. This compound has been used in various animal models to investigate the systemic and behavioral effects of EP1 receptor activation.

For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, administration of this compound was found to have no significant effect on the development of the disease. pnas.org This suggests that the EP1 receptor pathway may not be a primary driver of the pathogenesis in this specific model of neuroinflammation. pnas.org

In another study using a rat model, intra-ventrolateral periaqueductal grey (VL PAG) microinjection of this compound was shown to reduce tail flick latency, indicating a pro-nociceptive (pain-facilitating) effect. core.ac.uk This effect was consistent with the observed increase in the activity of "ON" cells and a decrease in the activity of "OFF" cells in the rostral ventromedial medulla (RVM), key areas involved in pain modulation. core.ac.uk

Furthermore, in a study investigating impulsive behavior in mice, intracerebroventricular injection of this compound was found to prolong the latency to the first fighting episode induced by electric shock in a dose-dependent manner. pnas.org This suggests a role for the EP1 receptor in modulating aggressive and impulsive behaviors under stressful conditions. pnas.org

These in vivo studies, utilizing different animal models, demonstrate the broad utility of this compound in exploring the diverse functions of the EP1 receptor in complex physiological systems, from immune responses and pain perception to behavior.

Rodent Models of Nociceptive Processing (e.g., rats, mice)

This compound has been employed in rodent models to study its influence on nociceptive processing, the neural process of encoding and processing noxious stimuli. downstate.edu In rats, the topical application of this compound to the spinal cord induced spinal hyperexcitability, characterized by enhanced responses of neurons to both innocuous and noxious pressure applied to the knee joint. nih.gov This effect was dose-dependent, with increasing concentrations of the agonist leading to a progressive increase in neuronal responses. nih.gov

Similarly, studies in rats have shown that microinjection of this compound into the ventrolateral periaqueductal grey (VL PAG), a brain region involved in pain modulation, dose-dependently reduced the tail flick latency, indicating a pro-nociceptive effect. nih.gov This was accompanied by an increase in the spontaneous activity of "ON" cells and a decrease in the activity of "OFF" cells in the rostral ventromedial medulla (RVM), further supporting a facilitatory role for the EP1 receptor in nociceptive transmission. nih.gov In neuropathic rats, despite a decrease in EP1 receptor expression in the VL PAG, this compound was still able to modulate pain responses and RVM cell activity. nih.gov

These findings from rodent models of nociceptive processing highlight the significant role of the EP1 receptor in central sensitization and pain pathways. nih.govresearchgate.net

Models of Brain Injury (e.g., NMDA-induced excitotoxicity, collagenase/blood/thrombin-induced ICH in mice)

The role of this compound has been investigated in mouse models of brain injury, particularly those involving excitotoxicity and ischemic damage. oup.comnih.gov In a model of N-methyl-D-aspartate (NMDA)-induced excitotoxicity, pretreatment of wild-type mice with this compound was found to aggravate the resulting brain lesion. oup.comnih.gov Specifically, a 10-nmol dose of this compound significantly increased the NMDA-induced lesion volume by 28.8%. oup.com

Further studies have demonstrated that the activation of the EP1 receptor by agonists like this compound can exacerbate excitotoxic and focal ischemic neuronal damage. nih.gov This is supported by findings that EP1 receptor knockout (EP1-/-) mice exhibited significantly smaller infarct volumes in a middle cerebral artery occlusion (MCAO) model of stroke compared to wild-type mice. nih.govresearchgate.net These models have been crucial in demonstrating the detrimental role of EP1 receptor activation in the context of brain injury. oup.comnih.gov

Epilepsy Models (e.g., Pentylenetetrazole-induced seizures in mice)

This compound has been utilized in mouse models of epilepsy to explore the role of the EP1 receptor in seizure activity. nih.govresearchgate.net The pentylenetetrazole (PTZ)-induced seizure model is a common method for screening potential anticonvulsant or proconvulsant compounds. researchgate.netbmbreports.org

In this model, systemic administration of this compound was found to potentiate PTZ-induced seizures in mice. researchgate.net While it did not alter the onset of seizures, this compound significantly increased the mean amplitude of the electroencephalogram (EEG) ictal traces, indicating more severe seizure activity. nih.gov Furthermore, this compound accentuated the PTZ-induced reduction in the activity of Na+, K+-ATPase, an enzyme crucial for maintaining neuronal membrane potential, in both the cerebral cortex and hippocampus. nih.gov These findings suggest that activation of the EP1 receptor contributes to the exacerbation of seizure activity. nih.govresearchgate.net

Behavioral Models (e.g., electric-shock-induced fighting, open-field test in mice)

While direct studies using this compound in electric-shock-induced fighting models were not prominently found, the broader context of behavioral models reveals the impact of EP1 receptor modulation. Behavioral models are essential for assessing the physiological and psychological states of animals. For instance, repeated inescapable tail-shock stress is known to induce behavioral alterations indicative of a depressive phenotype in rats. dtic.mil

In the context of behavioral responses, studies have shown that different rat strains exhibit varying levels of aggression in resident-intruder tests, and these differences can be correlated with HPA axis responsiveness. epfl.ch While not directly involving this compound, these models provide a framework for how specific receptor pathways, once modulated, could influence complex behaviors.

Cancer Models (e.g., severe combined immunodeficient mice with human cholangiocarcinoma cells)

The compound this compound has been implicated in the study of cancer, particularly cholangiocarcinoma (CCA), a cancer of the bile ducts. nih.govnih.gov Research has shown that treatment with PGE2 or the EP1 receptor agonist this compound can influence the processes within human cholangiocarcinoma tissues. utoronto.ca

Animal models, such as the use of severe combined immunodeficient (SCID) mice implanted with human cholangiocarcinoma cells (patient-derived xenografts or PDX models), are crucial for studying the interactions between cancer cells and their microenvironment. mdpi.comchampionsoncology.com These models allow for the investigation of tumor growth, metastasis, and the efficacy of potential therapeutic agents in a living system that mimics the human condition. nih.gov The use of such models helps in understanding the role of specific pathways, like the one involving the EP1 receptor, in the progression of cholangiocarcinoma. utoronto.camdpi.com

Models for Studying Colonic Motility (e.g., rat colon smooth muscle strips)

This compound has been used in ex vivo models to investigate its effects on colonic motility. physiology.orgscilit.com In studies using rat colon smooth muscle strips, the actions of PGE2 and its receptor agonists have been examined. physiology.org

It was observed that in the longitudinal muscle layer of the rat colon, PGE2 produced increased tone and phasic contractions. This effect was mimicked by the EP1 agonist this compound, suggesting that the EP1 receptor mediates these excitatory contractile responses. physiology.org In contrast, other EP receptor agonists had little effect on the contractile activity of the longitudinal muscle. physiology.org These findings from isolated tissue preparations provide direct evidence for the role of the EP1 receptor in modulating colonic smooth muscle contractility. physiology.orgphysiology.org

EP Receptor Knockout (EP1-/-) Mice in various genetic studies

EP1 receptor knockout (EP1-/-) mice have been an invaluable tool in a multitude of genetic studies to delineate the specific functions of the EP1 receptor, often in conjunction with the use of this compound. nih.govscilit.com These mice, which lack the gene for the EP1 receptor, allow researchers to compare their responses to various stimuli against wild-type mice. arvojournals.orgsigmaaldrich.com

In studies of brain injury, EP1-/- mice showed a significant decrease in NMDA-induced lesion volume compared to wild-type mice, confirming the neurotoxic role of the EP1 receptor. oup.comnih.gov Furthermore, the neuroprotective effect of an EP1 antagonist was absent in these knockout mice, providing strong evidence for the antagonist's selectivity. nih.gov In models of ischemic brain damage, EP1-/- mice also exhibited significantly reduced infarct volumes. nih.govnih.gov

In ophthalmological research, the ocular hypotensive effects of various prostanoid receptor agonists were tested in wild-type and knockout mice. While other EP receptor agonists lowered intraocular pressure, this compound had no significant effect in wild-type mice, and this lack of effect was consistent in the knockout models, further clarifying the specific roles of different EP receptors. arvojournals.org These genetic models have been crucial for validating the pharmacological findings obtained with compounds like this compound. nih.govpnas.org

Data Tables

Table 1: Effect of this compound on NMDA-Induced Brain Lesion Volume in Mice

Treatment GroupLesion Volume (% of NMDA-control)Statistical Significance (p-value)Source
NMDA Control100%- oup.comnih.gov
This compound (10 nmol) + NMDA128.7 ± 12.0%< 0.05 oup.comnih.gov

Table 2: Effect of this compound on Pentylenetetrazole (PTZ)-Induced Seizures in Mice

ParameterVehicle + PTZThis compound + PTZSource
Mean Amplitude of EEG Ictal TracesBaselineSignificantly Increased nih.gov
Na+, K+-ATPase Activity (Cerebral Cortex & Hippocampus)ReducedFurther Reduced nih.gov

Biochemical and Molecular Techniques

Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands with their receptors. In the context of this compound, these assays have been crucial for determining its binding affinity and selectivity for the EP1 receptor.

The general principle of a radioligand binding assay involves incubating a preparation of cell membranes containing the receptor of interest with a radiolabeled ligand, such as [3H]PGE2. giffordbioscience.com Unlabeled compounds, like this compound, are then added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and from this, the inhibitory constant (Ki) of the competing ligand can be calculated. A lower Ki value indicates a higher binding affinity.

Studies have utilized partially purified membranes from Chinese Hamster Ovary (CHO) cells engineered to express specific prostanoid receptor subtypes (EP1, EP2, EP3, and EP4). oup.com By performing [3H]PGE2 binding assays with these membranes, researchers have demonstrated the high selectivity of this compound for the EP1 receptor. oup.com For instance, this compound exhibits a significantly lower Ki value for the EP1 receptor compared to other EP receptor subtypes, confirming its utility as a selective EP1 agonist. oup.comjneurosci.org

Table 1: Binding Affinity of this compound for Prostanoid Receptors

Compound Receptor Subtype Ki (µM)
This compound EP1 0.15 oup.com
EP2 >10 oup.com
EP3 >10 oup.com
EP4 >10 oup.com
PGE2 EP1 0.018 oup.com
EP2 0.038 oup.com
EP3 0.005 oup.com
EP4 0.0031 oup.com

This table shows the binding affinities (Ki values) of this compound and the endogenous ligand PGE2 for the different EP receptor subtypes. A lower Ki value signifies a higher binding affinity. Data is derived from [3H]PGE2 binding assays on CHO cell membranes expressing the respective receptors.

Whole-cell patch-clamp is a powerful electrophysiological technique that allows for the recording of ion channel activity and electrical currents across the entire cell membrane. nih.govjove.comresearchgate.net This method has been employed to investigate the functional consequences of EP1 receptor activation by this compound on neuronal activity.

In this technique, a glass micropipette with a very fine tip is sealed onto the surface of a single neuron. jove.com A gentle suction is then applied to rupture the cell membrane under the pipette tip, establishing a low-resistance electrical connection between the inside of the cell and the recording electrode. jove.com This configuration allows for the control of the cell's membrane potential (voltage-clamp) or the measurement of changes in membrane potential (current-clamp).

While specific studies detailing the use of this compound in whole-cell patch-clamp experiments were not found in the provided search results, this technique is a standard method to study how receptor activation, such as that induced by this compound, modulates ion channel function and neuronal excitability. For example, researchers could use this technique to examine if this compound application alters voltage-gated calcium or potassium currents in neurons, providing insights into the cellular mechanisms underlying EP1 receptor-mediated effects.

Immunofluorescence and histological techniques are used to visualize the location and distribution of specific proteins and to assess tissue morphology. These methods have been applied in studies involving this compound to understand the cellular and tissue-level effects of EP1 receptor activation.

Immunofluorescence involves the use of antibodies that are chemically linked to a fluorescent dye. leicabiosystems.com These fluorescently-labeled antibodies bind to a specific target protein within a tissue section. When the tissue is illuminated with light of a specific wavelength, the fluorophore emits light of a different wavelength, which can be visualized using a specialized microscope. leicabiosystems.com This allows for the precise localization of the target protein within cells and tissues.

In studies investigating the role of the EP1 receptor in intracerebral hemorrhage (ICH), immunofluorescence was used to determine the cellular expression of the EP1 receptor in the brain. nih.gov These experiments revealed that the EP1 receptor is primarily expressed in neurons and axons, but not in astrocytes or microglia, after ICH. nih.gov Furthermore, histological assessments were used to evaluate the extent of brain injury, edema, and cell death in mouse models of ICH. nih.gov These studies showed that activation of the EP1 receptor with this compound exacerbated these pathological outcomes. nih.gov

Molecular analyses, such as Western blotting and RNA interference, are used to investigate changes in protein expression and function at the molecular level. These techniques have been employed to dissect the signaling pathways downstream of EP1 receptor activation by this compound.

Western Blotting for Protein Phosphorylation: Western blotting is a technique used to detect specific proteins in a sample. sigmaaldrich.com It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. sigmaaldrich.com To study protein phosphorylation, which is a key mechanism of signal transduction, antibodies that specifically recognize the phosphorylated form of a protein are used. thermofisher.com

In the context of this compound, Western blotting has been used to demonstrate that EP1 receptor activation leads to the phosphorylation and activation of downstream signaling proteins. For example, studies have shown that treatment with this compound increases the phosphorylation of Src kinase and Akt. nih.govsemanticscholar.org This indicates that these kinases are part of the signaling cascade initiated by EP1 receptor activation.

RNA Interference (RNAi): RNA interference is a powerful technique used to silence the expression of a specific gene. nih.gov It involves introducing small interfering RNAs (siRNAs) into cells that are complementary to the messenger RNA (mRNA) of the target gene. atsjournals.org This leads to the degradation of the mRNA, thereby preventing the synthesis of the corresponding protein.

In studies investigating the role of the EP1 receptor, RNAi has been used to confirm that the effects observed with this compound are indeed mediated by the EP1 receptor. For instance, in human cholangiocarcinoma cells, siRNA-mediated knockdown of the EP1 receptor was shown to inhibit the enhanced tumor cell proliferation and invasion induced by this compound. semanticscholar.org Similarly, in studies on hepatocellular carcinoma cells, EP1 receptor siRNA blocked the increase in EGFR phosphorylation and cell invasion caused by this compound. nih.gov

Enzyme activity assays are used to measure the rate of a specific enzymatic reaction. These assays have been utilized to investigate how EP1 receptor activation by this compound modulates the activity of downstream enzymes.

Na+, K+-ATPase Activity: The Na+, K+-ATPase is a crucial enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Its activity can be measured by quantifying the rate of ATP hydrolysis, which is coupled to ion transport. antibodies.comabcam.com This is often done by measuring the amount of inorganic phosphate (B84403) released from ATP. antibodies.com

While direct studies measuring the effect of this compound on Na+, K+-ATPase activity were not found in the provided search results, research has shown that this enzyme's activity can be modulated by signaling pathways that are influenced by prostanoid receptors. atsjournals.orgnih.gov

Matrix Metalloproteinase-9 (MMP-9) Activity: Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix. atlasgeneticsoncology.org MMP-9, in particular, has been implicated in various physiological and pathological processes, including tissue remodeling and inflammation. ptbioch.edu.pl Its activity can be measured using techniques such as zymography or fluorogenic substrate assays.

Studies have shown that activation of the EP1 receptor with this compound can lead to an increase in MMP-9 activity. nih.gov In a mouse model of intracerebral hemorrhage, increased MMP-9 activity was observed following EP1 receptor activation. nih.gov This effect was linked to the activation of Src kinase, suggesting a signaling pathway where EP1 receptor activation leads to Src kinase phosphorylation, which in turn increases MMP-9 activity. nih.gov

Table 2: Effect of this compound on Enzyme Activity

Enzyme Experimental Model Effect of this compound Downstream Signaling
Src Kinase Mouse model of intracerebral hemorrhage Increased phosphorylation (activation) nih.gov Mediates EP1R toxicity nih.gov
Matrix Metalloproteinase-9 (MMP-9) Mouse model of intracerebral hemorrhage Increased activity nih.gov Regulated by Src kinase signaling nih.gov
Akt Human cholangiocarcinoma cells Increased phosphorylation (activation) semanticscholar.org Promotes cancer cell growth and invasion semanticscholar.org

This table summarizes the observed effects of this compound on the activity of key enzymes in different experimental models.

The measurement of prostanoids, including prostaglandins (B1171923) like PGE2, is essential for understanding the context in which this compound exerts its effects. Two common techniques for this are LC-ESI-MS/MS and ELISA.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): LC-ESI-MS/MS is a highly sensitive and specific analytical technique used for the quantification of small molecules, including prostanoids. nih.govdiabetesjournals.org The method involves separating the different prostanoids in a sample using liquid chromatography. The separated molecules are then ionized using electrospray ionization and detected by a tandem mass spectrometer, which provides a high degree of specificity and allows for accurate quantification. nih.govdiabetesjournals.org This technique has been used to measure the levels of PGE2 and other prostanoids in various biological samples, such as cell culture media and tissue homogenates. nih.govdiabetesjournals.org

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunological assay for detecting and quantifying substances such as proteins, antibodies, and hormones. In the context of prostanoid measurement, competitive ELISAs are often used. In this format, a known amount of labeled prostanoid competes with the prostanoid in the sample for binding to a limited number of antibody binding sites. The amount of labeled prostanoid bound is inversely proportional to the amount of unlabeled prostanoid in the sample.

While specific studies detailing the use of these techniques to measure prostanoids in conjunction with this compound administration were not the primary focus of the search, these methods are standard for assessing the prostanoid environment in the experimental models where this compound is used. For example, in studies on human lung fibroblasts, ELISA was used to quantify the release of vascular endothelial growth factor (VEGF) in response to treatment with various EP receptor agonists, including this compound. nih.gov Similarly, in studies of monocyte and macrophage responses, ELISA was used to determine the levels of cytokines like TNFα. nih.gov

Electrocorticographic (EEG) Recordings

Electrocorticographic (EEG) recordings represent a pivotal methodology in elucidating the neurophysiological effects of the chemical compound this compound, particularly in the context of seizure models. This technique allows for the direct measurement of electrical activity from the cerebral cortex, providing high-resolution data on brain wave patterns and neuronal hyperexcitability.

Research Methodologies and Experimental Models

Research involving this compound has utilized electrocorticography primarily within preclinical animal models of epilepsy. A prominent experimental paradigm is the pentylenetetrazole (PTZ)-induced seizure model in mice. nih.gov PTZ is a gamma-aminobutyric acid (GABA) receptor antagonist that reliably induces convulsive seizures, allowing for the study of potential pro-convulsant or anti-convulsant properties of investigational compounds. imrpress.com

In these studies, adult male Swiss mice are typically used. nih.gov To record the electrocorticogram, animals are anesthetized and surgically implanted with electrodes. These electrodes are placed on the surface of the cerebral cortex, often targeting specific regions of interest. The recordings capture the brain's electrical activity before and after the administration of this compound and the subsequent induction of seizures with PTZ. nih.gov

The analysis of the EEG data is a critical component of the methodology. Quantitative analysis often focuses on specific parameters of the EEG traces, such as the mean amplitude of ictal (seizure-related) brain waves. nih.gov Statistical methods, such as a two-way analysis of variance (ANOVA) followed by post-hoc tests like the Bonferroni's test, are employed to determine the significance of the observed effects. nih.gov

Detailed Research Findings

In studies investigating the role of the EP1 receptor in seizure activity, this compound, a selective EP1 receptor agonist, was evaluated for its effects on PTZ-induced seizures in mice. The findings from these electrocorticographic recordings were significant. While this compound did not appear to alter the onset time of the seizures, it had a marked effect on the characteristics of the seizure activity itself. nih.gov

Specifically, the administration of this compound was found to significantly increase the mean amplitude of the EEG ictal traces when compared to a vehicle-treated control group. nih.gov This suggests that activation of the EP1 receptor by this compound may exacerbate the neuronal hyperexcitability associated with seizures. Representative electrocorticographic recordings have visually demonstrated the difference in seizure activity between animals treated with a vehicle, this compound, and the EP1 antagonist ONO-8713. nih.gov

The table below summarizes the quantitative findings from a study analyzing the mean amplitude of EEG recordings in the cortex of mice following PTZ injection, comparing the effects of a vehicle and this compound. nih.gov

Treatment GroupMean Amplitude of EEG Ictal Traces (µV)Statistical Significance (vs. Vehicle)
VehicleData Not Explicitly Provided in SourceN/A
This compoundSignificantly IncreasedP < 0.05

This table is based on the reported significant increase in mean amplitude for the this compound group compared to the vehicle group. The exact mean amplitude values were not provided in the source text.

Furthermore, research has shown that the pro-convulsant effects of this compound, as observed through EEG, can be counteracted. The co-administration of an EP1 receptor antagonist, ONO-8713, was able to prevent the anti-seizure effects of the antagonist, highlighting the specific role of the EP1 receptor in modulating seizure activity. nih.gov

Comparative Pharmacological Studies and Antagonist Interactions

Differentiation from Other Prostagrandin E Receptor Agonists

The four EP receptor subtypes (EP1, EP2, EP3, and EP4) are coupled to different intracellular signaling pathways, leading to varied biological outcomes upon activation. EP1 receptors are typically coupled to Gq proteins, leading to an increase in intracellular calcium concentration. In contrast, EP2 and EP4 receptors are primarily coupled to Gs proteins, resulting in increased cyclic AMP (cAMP) levels, while EP3 receptors can couple to Gi, Gs, or Gq, leading to diverse signaling responses including decreased cAMP, increased calcium, or activation of other pathways depending on the splice variant and cellular context. nih.govehu.es The distinct signaling mechanisms underpin the differential biological effects observed upon activation of each subtype.

Studies using selective agonists have demonstrated that activating different EP receptor subtypes elicits distinct or even opposing effects in various tissues and physiological systems. Ono-DI-004, as a selective EP1 agonist, has been instrumental in characterizing the specific functions mediated by this receptor.

In the context of pain and nociception, EP1 receptor activation by agonists like this compound is strongly associated with hyperalgesia and pain sensitization. nih.govnih.govuni-freiburg.deglpbio.comnih.govuni-freiburg.de This contrasts with the effects of EP2 and EP4 agonists, which have sometimes shown analgesic or anti-inflammatory properties, or EP3 agonists with complex modulatory roles in pain pathways. nih.govuni-freiburg.de

In smooth muscle tissues, EP1 receptor activation typically leads to contraction. For instance, this compound has been shown to induce contraction in tissues such as the bladder and gastrointestinal tract. ehu.escenmed.comnih.govuni.lu This effect is distinct from the actions of EP2 and EP4 agonists, which generally cause smooth muscle relaxation in these tissues. ehu.escenmed.comuni.lu

In the inflammatory response, while PGE2 is a key mediator, the specific contribution of each EP subtype varies. EP1 receptor activation by this compound can contribute to pro-inflammatory signaling and the pain associated with inflammation, distinguishing its role from the often anti-inflammatory or inflammation-resolving effects linked to EP2 and EP4 receptor activation. glpbio.comnih.gov

Comparative studies using this compound alongside agonists for other EP subtypes highlight the unique role of EP1 receptors in mediating specific biological responses, particularly those involving calcium mobilization, smooth muscle contraction, and pain sensitization.

Interaction with Selective EP1 Receptor Antagonists

Selective antagonists for the EP1 receptor are critical pharmacological tools used to confirm the involvement of the EP1 subtype in responses elicited by endogenous PGE2 or exogenous agonists like this compound. These antagonists compete with agonists for binding to the EP1 receptor, thereby preventing or reducing receptor activation and downstream signaling.

ONO-8713 and ONO-8711 are well-characterized selective EP1 receptor antagonists that have been used extensively to investigate EP1-mediated functions and to demonstrate the specificity of EP1 agonists like this compound. glpbio.comuni.lu

Studies have shown that ONO-8713 can effectively block the effects induced by this compound in various experimental models. For example, ONO-8713 has been demonstrated to inhibit EP1-mediated smooth muscle contraction induced by agonists. uni.lu Its ability to reverse or prevent pain responses attributed to EP1 activation, potentially induced by agonists, has also been reported.

Similarly, ONO-8711 has been shown to act as a selective EP1 antagonist capable of blocking EP1-mediated responses. glpbio.com Research indicates that ONO-8711 can inhibit contractions in certain tissues induced by EP1 activation, including potentially those elicited by this compound or other EP1/EP3 agonists. glpbio.com

These antagonists serve as crucial pharmacological tools to validate that the observed effects of this compound are indeed mediated specifically through the EP1 receptor.

SC51089 is another widely used selective EP1 receptor antagonist that has been employed in studies to characterize EP1 receptor function and to antagonize the effects of EP1 agonists. uni.lu

Research utilizing SC51089 has provided further evidence for the involvement of the EP1 receptor in various biological processes. SC51089 has been shown to inhibit EP1-mediated responses, including smooth muscle contraction in tissues like the bladder and gut, which can be induced by EP1 agonists such as this compound. uni.lu Its effectiveness in blocking EP1-dependent pain pathways has also been documented, suggesting its ability to counteract the pro-nociceptive effects associated with EP1 activation by agonists.

The consistent ability of SC51089 to inhibit responses elicited by this compound reinforces the understanding that this compound acts specifically via the EP1 receptor.

The primary mechanism by which selective EP1 antagonists like ONO-8713, ONO-8711, and SC51089 inhibit the effects of this compound is through competitive or non-competitive binding to the EP1 receptor. By occupying the receptor binding site, these antagonists prevent this compound from effectively binding and activating the receptor.

Future Directions and Research Perspectives for Ono Di 004 and Ep1 Receptor Research

Unraveling Complex Signal Transduction Networks Associated with EP1 Activation

Research utilizing ONO-DI-004 continues to explore the intricate signal transduction pathways activated by EP1 receptors. Activation of the EP1 receptor is primarily associated with the activation of phosphatidylinositol hydrolysis and an increase in intracellular calcium concentration. nih.govnih.gov Studies have shown that EP1 receptor activation can influence other signaling cascades, highlighting the complexity of its downstream effects. For instance, this compound has been used to demonstrate that EP1 receptor stimulation can enhance cAMP production induced by dopamine (B1211576) D1 agonists in HEK-293T cells co-expressing D1 and EP1 receptors. nih.gov This effect appears to involve the mobilization of G(βγ) subunits and coupling to adenylyl cyclase 7 (AC7), an isoform distinct from those typically used by the D1 receptor alone. nih.gov This suggests a potential for EP1 receptors to modulate the signaling of other G protein-coupled receptors through complex formation and redirection of signaling pathways. nih.gov Further research using this compound is needed to fully delineate these complex interactions and the precise molecular mechanisms involved, including the potential for receptor-receptor interactions. jneurosci.orgnih.gov Additionally, studies have indicated that EP1-mediated downstream cascades involving Gq/11, PKC, or ERK can lead to the enhancement of store-operated calcium entry (SOCE), suggesting a role for Orai1 in this process in dorsal root ganglion neurons. researchgate.net

Exploring Novel Roles of EP1 Receptors in Emerging Disease Areas Through this compound Studies

This compound serves as a valuable tool for investigating the involvement of EP1 receptors in disease areas beyond those traditionally associated with prostaglandins (B1171923). While EP1 receptors have been implicated in pain and inflammation, studies using this compound are expanding our understanding of their roles in conditions such as neurotoxicity and cancer progression. oup.comnih.govresearchgate.netnih.govnih.gov For example, this compound has been used to show that EP1 receptor activation exacerbates NMDA-induced excitotoxic lesions and contributes to brain injury after intracerebral hemorrhage in mice, suggesting a role in neurotoxicity. oup.comresearchgate.netnih.gov This neurotoxic effect appears to involve Src kinase and matrix metalloproteinase-9 signaling pathways. researchgate.net In the context of cancer, this compound has been utilized to demonstrate that EP1 receptor activation promotes human cholangiocarcinoma cell growth and invasion through transactivation of the epidermal growth factor receptor (EGFR) and activation of the Akt pathway. nih.gov This highlights a novel cross-talk between EP1 and EGFR signaling that synergistically enhances cancer progression. nih.gov Further research with this compound could explore the involvement of EP1 in other cancer types and neurological disorders.

Application of this compound in Elucidating Intricate Physiological and Pathological Mechanisms

The selective nature of this compound allows for its application in dissecting the specific contributions of EP1 receptors to complex physiological and pathological processes. Studies have employed this compound to investigate EP1's role in gastric motor activity and emptying, demonstrating that PGE2-EP1 signaling is crucial in suppressing gastric smooth muscle myoelectrical activity and inhibiting gastric emptying. nih.gov In the central nervous system, this compound has been used to show that EP1 activation can suppress electric-shock-induced impulsive aggression in mice, suggesting a role in behavioral control under stress, potentially mediated through the dopaminergic system. pnas.orgcore.ac.uk Furthermore, this compound has been instrumental in studies examining the role of EP1 receptors in spinal nociceptive processing, showing that spinal application of this compound can induce spinal hyperexcitability, similar to PGE2, in both normal rats and those with knee joint inflammation. nih.gov This indicates EP1's contribution to pain sensitization. nih.govresearchgate.net

Potential for Advanced Mechanistic Studies in Sophisticated In Vivo Systems

The availability of a selective EP1 agonist like this compound facilitates advanced mechanistic studies in complex in vivo models. While initial studies have utilized this compound in mice to demonstrate EP1's involvement in neurotoxicity, impulsive behavior, and pain, future research can leverage more sophisticated in vivo systems, including conditional knockout models or targeted delivery approaches, to precisely define the cell-specific and circuit-specific functions of EP1 receptors. oup.compnas.orgnih.govresearchgate.netresearchgate.netnih.gov For instance, investigating the effects of this compound in models with cell-specific deletion or overexpression of EP1 could provide deeper insights into the cellular mechanisms underlying EP1-mediated effects in the brain or other organs. oup.comnih.gov Furthermore, combining this compound administration with in vivo imaging techniques or electrophysiological recordings could allow for real-time monitoring of EP1 activation and its downstream consequences in living organisms. nih.gov Studies using this compound in genetically modified mice, such as EP1 receptor knockout mice, have already provided significant data on the physiological roles of EP1 receptors. oup.compnas.orgnih.govresearchgate.netnih.gov

Considerations for Translational Research Avenues of EP1 Receptor Modulation (excluding direct human therapeutic development or clinical trial data)

While direct human therapeutic development and clinical trial data are excluded, research with this compound provides foundational knowledge with potential translational implications for EP1 receptor modulation. Understanding the specific roles of EP1 receptors in various disease models through studies with this compound can inform the potential of targeting EP1 for therapeutic benefit. For example, the findings on EP1's contribution to neurotoxicity in stroke and intracerebral hemorrhage models suggest that EP1 antagonists might hold promise as neuroprotective agents. oup.comresearchgate.netnih.gov Similarly, the implication of EP1 in cancer cell growth and invasion points towards the potential of EP1 modulation in oncology research. nih.gov The studies on pain sensitization highlight EP1 as a potential target for novel analgesic strategies. nih.govresearchgate.net Furthermore, the observed interactions between EP1 and other receptors, such as dopamine D1 and EGFR, suggest that modulating EP1 might influence the efficacy of therapies targeting these other pathways. nih.govnih.gov Future translational research avenues could involve further preclinical studies using this compound in relevant animal models to evaluate the potential efficacy of EP1 modulation in specific diseases and to identify potential biomarkers for patient stratification.

Q & A

Q. What is the primary mechanistic role of Ono-DI-004 in cancer signaling pathways?

this compound functions as a selective EP1 receptor agonist, activating prostaglandin E2 (PGE2)-mediated pathways. It induces EGFR phosphorylation and facilitates cross-talk between EP1 and EGFR, promoting Stat3-responsive element binding in cholangiocarcinoma and hepatocellular carcinoma (HCC) models . This mechanism is critical for studying tumor proliferation, migration, and apoptosis regulation. Methodologically, its effects are validated via siRNA-mediated EP1 suppression and Western blotting for phosphorylated EGFR/Stat3 .

Q. Which experimental models are commonly used to study this compound's effects?

In vitro models include HCC cell lines (e.g., HepG2) treated with this compound (400 nM–10 µM) to assess migration (Transwell assays), apoptosis (flow cytometry), and protein expression (Western blotting). In vivo relevance is inferred through EP1 receptor activity in tumor microenvironments . Researchers should standardize doses based on prior studies and include controls with EP1 antagonists (e.g., ONO-8711) to isolate receptor-specific effects .

Q. How do researchers ensure specificity in this compound experiments?

Specificity is confirmed via:

  • Receptor knockdown : siRNA targeting EP1 to verify loss of this compound-induced EGFR/Stat3 activation .
  • Pharmacological controls : Co-treatment with EP1 antagonists or cyclooxygenase-2 (COX-2) inhibitors to rule out off-target PGE2 effects .
  • Dose-response curves : Testing concentrations from 400 nM to 10 µM to identify threshold effects .

Advanced Research Questions

Q. How can contradictory findings on this compound's pro-apoptotic vs. pro-proliferative roles be resolved?

Contradictions may arise from cell-type-specific signaling contexts or crosstalk with parallel pathways (e.g., VEGF or Bcl-2). To address this:

  • Multi-omics integration : Combine transcriptomic and proteomic profiling to map downstream effectors .
  • Time-course experiments : Track temporal changes in apoptosis markers (e.g., caspase-3) versus proliferation indices (e.g., Ki-67) .
  • Pathway inhibition : Use selective Akt/mTOR inhibitors to dissect contribution of parallel survival pathways .

Q. What methodological challenges arise when studying this compound in vivo?

Key challenges include:

  • Bioavailability : this compound's pharmacokinetics may vary across models; use stable isotope labeling or LC-MS for quantification .
  • Off-target effects : EP1 activation may indirectly modulate immune cells in tumor microenvironments. Validate via conditional EP1 knockout models .
  • Ethical considerations : Ensure animal studies adhere to 3R principles (Replacement, Reduction, Refinement) and report negative results to avoid publication bias .

Q. How can researchers integrate this compound studies with emerging therapeutic strategies (e.g., EGCG combination therapy)?

Synergistic approaches require:

  • Dose optimization : Test this compound with EGCG (e.g., 100 µg/ml) using factorial experimental designs to identify additive vs. antagonistic effects .
  • Mechanistic overlap : Assess shared targets (e.g., Bcl-2 suppression) via dual-luciferase reporters or ChIP-seq for Stat3-DNA binding .
  • Clinical relevance : Compare results with patient-derived xenografts (PDXs) or HCC serum PGE2 levels to validate translational potential .

Methodological Best Practices

  • Data Validation : Use orthogonal methods (e.g., ELISA for PGE2 + Western blot for EP1) to confirm findings .
  • Statistical Rigor : Apply ANOVA with post-hoc corrections for multi-group comparisons and report effect sizes .
  • Reproducibility : Deposit raw data in repositories like Figshare or Zenodo, adhering to FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.